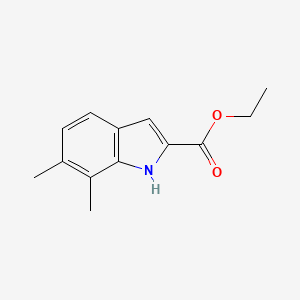

ethyl 6,7-dimethyl-1H-indole-2-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged pharmacophore in medicinal chemistry. youtube.comdntb.gov.ua Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a crucial structural motif in a vast array of natural products and synthetic molecules with significant therapeutic applications. researchgate.net Notable examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-cancer agents vinblastine (B1199706) and vincristine (B1662923). researchgate.netnih.gov

The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3-position, allowing for diverse functionalization and the creation of complex molecular architectures. nih.gov This reactivity, combined with the structural rigidity of the bicyclic system, provides a robust framework for the design of molecules that can interact with high specificity with biological targets such as enzymes and receptors. dntb.gov.uaorgsyn.org Consequently, the indole nucleus is a recurring feature in drugs targeting a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurological disorders. dntb.gov.uaresearchgate.netmdpi.com

Overview of Indole-2-Carboxylates within Heterocyclic Compound Research

Among the various classes of indole derivatives, indole-2-carboxylates are of significant interest to synthetic and medicinal chemists. The carboxylate group at the C2-position serves as a versatile chemical handle for further molecular elaboration. nih.govsci-hub.se It can be readily converted into other functional groups such as amides, hydrazides, and alcohols, or can participate in various coupling reactions, providing access to a wide library of substituted indoles. mdpi.comwikipedia.orgbyjus.com

Research has demonstrated that indole-2-carboxylate (B1230498) derivatives possess a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov For instance, certain indole-2-carboxamides have been investigated as potential multi-target antiproliferative agents and for their activity against Mycobacterium tuberculosis. mdpi.com Furthermore, these compounds have been explored as inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. wikipedia.orgresearchgate.net The synthetic accessibility and the diverse biological profile of indole-2-carboxylates make them a prominent area of investigation in the field of heterocyclic chemistry. nih.gov

Academic Research Focus on Ethyl 6,7-Dimethyl-1H-Indole-2-Carboxylate: Rationale and Scope

While extensive research exists for the broader class of indole-2-carboxylates, the specific academic focus on this compound is less documented in widely available literature. However, the rationale for its study can be inferred from the known structure-activity relationships of related indole derivatives. The presence of methyl groups on the benzene ring, as in the 6,7-dimethyl substitution pattern, can significantly influence the molecule's lipophilicity, metabolic stability, and steric profile. These modifications can fine-tune the compound's interaction with biological targets.

The academic scope for investigating this compound would likely involve its use as a building block in the synthesis of more complex, biologically active molecules. orgsyn.org Researchers may explore its potential as a precursor for novel therapeutic agents, leveraging the established biological activities of the indole-2-carboxylate core. The dimethyl substitution pattern offers a unique scaffold for exploring how steric and electronic effects at the 6- and 7-positions impact biological activity, contributing to the broader understanding of structure-activity relationships within the indole class of compounds.

Historical Development and Key Milestones in the Synthesis and Study of Indole-2-Carboxylates

The synthesis of the indole ring has been a subject of chemical research for over a century, with several classical and modern methods developed to construct this important heterocycle. These methods are fundamental to the synthesis of indole-2-carboxylates, including this compound.

One of the earliest and most versatile methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. youtube.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be derived from a substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative to yield an indole-2-carboxylate. youtube.com The Fischer synthesis remains a widely used method for preparing a variety of substituted indoles. wikipedia.org

Another key historical method is the Reissert indole synthesis , which provides a direct route to indole-2-carboxylic acids and their esters. This reaction typically starts with an ortho-nitrotoluene, which is condensed with diethyl oxalate (B1200264). Subsequent reductive cyclization of the resulting pyruvate derivative yields the indole-2-carboxylate. This method is particularly useful for synthesizing indoles with specific substitution patterns that may be difficult to achieve via the Fischer route.

The Japp-Klingemann reaction also represents a significant milestone, providing a pathway to the necessary hydrazone precursors for the Fischer synthesis from β-keto-esters and aryl diazonium salts. This reaction offers an alternative to the direct use of often unstable or commercially unavailable phenylhydrazines.

More contemporary methods have expanded the toolkit for indole synthesis, including palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Larock indole syntheses, which offer milder reaction conditions and broader substrate scope.

The study of indole-2-carboxylates themselves has evolved from fundamental synthetic explorations to detailed investigations of their biological properties. Early work focused on their utility as synthetic intermediates. sci-hub.se In recent decades, research has increasingly shifted towards elucidating their potential as therapeutic agents, driven by the discovery of their diverse biological activities. mdpi.comnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6,7-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)11-7-10-6-5-8(2)9(3)12(10)14-11/h5-7,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKQKNZUPXLSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 6,7 Dimethyl 1h Indole 2 Carboxylate and Its Precursors

Strategic Approaches to Indole (B1671886) Ring Construction and Functionalization

The synthesis of substituted indoles, such as ethyl 6,7-dimethyl-1H-indole-2-carboxylate, is a central theme in heterocyclic chemistry. The strategic construction of the indole ring and the introduction of substituents in specific positions are paramount. This often involves leveraging and refining established synthetic routes to accommodate diverse precursors and achieve desired regiochemical outcomes.

Classical indole syntheses, while foundational, have been continually refined to improve yields, expand substrate scope, and enhance regioselectivity. These adaptations are crucial for accessing structurally complex indoles that are otherwise difficult to prepare.

Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is a robust method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which, after protonation, undergoes a characteristic rsc.orgrsc.org-sigmatropic rearrangement to form a diimine intermediate. wikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org

The versatility of this method is demonstrated by its wide tolerance for substituents on the phenylhydrazine ring, making it a primary choice for preparing indoles with substitution on the carbocyclic ring, such as the 6,7-dimethyl pattern. luc.edu However, the choice of an unsymmetrical ketone can lead to the formation of two regioisomeric indoles, with the product ratio depending on the reaction acidity, steric effects, and the substitution of the hydrazine. thermofisher.com

Modern modifications have significantly broadened the scope of the Fischer synthesis. A notable advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.orgyoutube.com This approach supports the intermediacy of N-arylhydrazones in the classical pathway and allows these intermediates to exchange with other ketones, further diversifying the range of accessible indole products. wikipedia.org

| Catalyst Type | Examples | Notes |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid | Traditional catalysts for the classical Fischer synthesis. wikipedia.org |

| Lewis Acids | BF₃, ZnCl₂, AlCl₃ | Alternative acid catalysts that can influence regioselectivity. wikipedia.orgorgsyn.org |

| Palladium Catalysts | Palladium complexes (for Buchwald modification) | Used for cross-coupling aryl halides with hydrazones, expanding substrate scope. wikipedia.org |

The Larock indole synthesis, first reported by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction. wikipedia.org It constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne in a single step. wikipedia.orgub.edu The reaction is highly versatile and offers excellent regioselectivity, typically placing the bulkier substituent from the alkyne at the C2 position of the indole ring. ub.edu

The catalytic cycle generally involves the reduction of a Pd(II) precursor to Pd(0), followed by oxidative addition of the o-iodoaniline. wikipedia.org The alkyne then undergoes a regioselective syn-insertion into the arylpalladium bond, followed by intramolecular displacement of the halide by the aniline (B41778) nitrogen to form a six-membered palladacycle. wikipedia.orgub.edu Reductive elimination regenerates the Pd(0) catalyst and releases the indole product. wikipedia.org The reaction conditions have been optimized, with studies showing that bases like potassium carbonate and the addition of chloride salts such as LiCl or n-Bu4NCl are crucial for achieving high yields. wikipedia.orgresearchgate.net

Recent advancements include related palladium-catalyzed cyclizations that use alternative coupling partners. For instance, the reaction of N,N-dimethyl-o-alkynylanilines with arylsiloxanes, catalyzed by [Pd(OAc)₂] and Ag₂O, provides an efficient route to 2,3-diaryl-N-methylindoles. rsc.orgresearchgate.net

| Component | Example Reagents | Function |

| Aniline | o-iodoaniline, N-methyl-o-iodoaniline | Provides the benzene (B151609) ring and nitrogen atom for the indole. wikipedia.org |

| Alkyne | Disubstituted alkynes | Forms the C2-C3 bond of the pyrrole (B145914) ring. wikipedia.org |

| Catalyst | Pd(OAc)₂, Pd/C | Facilitates the C-C and C-N bond-forming cyclization. wikipedia.orgmdpi.com |

| Base | K₂CO₃, Na₂CO₃, Acetates | Necessary for the catalytic cycle. wikipedia.orgub.edu |

| Additive | LiCl, n-Bu₄NCl | Often improves reaction rate and yield. wikipedia.orgresearchgate.net |

The Bartoli indole synthesis is a distinctive method that forms substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgquimicaorganica.org A key feature of this reaction is its remarkable ability to produce 7-substituted indoles, a class of compounds that can be challenging to access through other classical methods. wikipedia.orgjk-sci.com The reaction's success is highly dependent on the presence of a substituent ortho to the nitro group; in fact, bulkier ortho groups often lead to higher yields. wikipedia.orgjk-sci.com This steric influence is believed to facilitate the key rsc.orgrsc.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

The process requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgonlineorganicchemistrytutor.com The first equivalent reacts with the nitro group to form a nitrosoarene intermediate. wikipedia.orgjk-sci.com A second equivalent adds to the nitrosoarene, setting the stage for the rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org The final equivalent acts as a base to facilitate the rearomatization to the indole ring during acidic workup. jk-sci.comonlineorganicchemistrytutor.com

To enhance the synthetic utility of this method, the Dobbs modification employs an ortho-bromine as a removable directing group, which significantly broadens the scope of accessible indoles. wikipedia.org

| Reactant Type | Key Reagent | Typical Product | Notes |

| ortho-Substituted Nitroarene | Vinyl Grignard Reagent | 7-Substituted Indole | Requires 3 equivalents of Grignard reagent. The ortho group is essential for high yield. wikipedia.orgjk-sci.com |

| ortho-Substituted Nitrosoarene | Vinyl Grignard Reagent | 7-Substituted Indole | Requires only 2 equivalents of Grignard reagent. wikipedia.orgjk-sci.com |

| ortho-Bromo Nitroarene | Vinyl Grignard Reagent, then AIBN/Bu₃SnH | Variously Substituted Indoles | The Dobbs modification allows the synthesis of indoles unsubstituted at the 7-position after dehalogenation. wikipedia.org |

The classical Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures (200–400 °C) using a strong base, such as sodium or potassium alkoxide. wikipedia.org This method is historically significant as one of the earliest base-catalyzed thermal cyclizations for indole synthesis. wikipedia.org However, the harsh conditions limit its application, particularly for substrates with sensitive functional groups. wikipedia.org

Modern variants have been developed to overcome these limitations by enabling the reaction to proceed under much milder conditions. The Smith-modified Madelung synthesis, for example, uses organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines, which then react with esters. wikipedia.org The resulting intermediate undergoes an intramolecular heteroatom Peterson olefination to form the indole. wikipedia.org Other modern approaches involve the use of electron-withdrawing groups on the ortho-methyl group to increase its acidity, allowing for base-mediated cyclization at lower temperatures. researchgate.net Recently, a transition-metal-free, one-pot procedure has been developed for synthesizing 3-tosyl- and 3-cyano-indoles from N-(o-tolyl)benzamides using an organic base like DBN. acs.org

| Method | Conditions | Substrates | Key Features |

| Classical Madelung | Strong base (e.g., NaOEt), high temp (200–400 °C) | N-acyl-o-toluidines | Harsh conditions, limited to 2-alkinylindoles. wikipedia.org |

| Smith Modification | Organolithium reagents | 2-alkyl-N-trimethylsilyl anilines + esters | Milder conditions, forms 2-substituted indoles. wikipedia.org |

| Modern Variants | Organic bases (e.g., DBN), activating groups | N-(o-tolyl)benzamides, anilides with activating groups | Transition-metal-free, milder conditions, broader substrate scope. researchgate.netacs.org |

The Reissert indole synthesis provides a reliable pathway to indole-2-carboxylic acids and their derivatives. wikipedia.org The synthesis is a two-step process. The first step is a base-catalyzed condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net Potassium ethoxide has been reported to give superior results compared to sodium ethoxide for this condensation. wikipedia.org

The second step is the reductive cyclization of the pyruvate (B1213749) intermediate. wikipedia.org Various reducing agents can be employed, with zinc powder in acetic acid being common, which reduces the nitro group to an amine that subsequently cyclizes to form the indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated by heating to yield the parent indole. wikipedia.org For the synthesis of an ester like this compound, the precursor would be 2-nitro-3,4-dimethyltoluene, and the final decarboxylation step would be omitted. Modifications such as the Butin modification involve an intramolecular version starting from a furan (B31954) derivative. wikipedia.org

| Step | Reactants | Reagents | Product |

| 1. Condensation | o-nitrotoluene (or substituted derivative) + Diethyl oxalate | Potassium ethoxide or Sodium ethoxide | Ethyl o-nitrophenylpyruvate |

| 2. Reductive Cyclization | Ethyl o-nitrophenylpyruvate | Zn/Acetic Acid, Fe/Acetic Acid, SnCl₂ | Indole-2-carboxylic acid or its ethyl ester |

Introduction of the Ethyl Carboxylate Moiety and Methyl Substituents

The precise placement of functional groups on the pre-formed indole nucleus is a critical challenge in organic synthesis. Regioselectivity is governed by the inherent electronic properties of the indole ring and can be guided by the strategic use of directing groups and catalysts.

Direct functionalization of the indole C-2 position is often challenging due to the higher nucleophilicity and inherent reactivity of the C-3 position. chim.it However, several modern strategies have been developed to achieve C-2 selectivity.

One powerful approach is the use of a removable directing group on the indole nitrogen. For instance, a palladium-catalyzed reaction using an N-2-pyrimidyl directing group has been shown to facilitate direct C-2 methylation of indoles. rsc.org A similar strategy could be envisioned for carboxylation, where the directing group positions the metal catalyst for selective C-H activation at the C-2 position, followed by reaction with a carboxylating agent like CO₂ or a chloroformate.

Carbonylative syntheses provide another route to C-2 carboxylated indoles. Palladium(II)-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, for example, leads to the formation of indol-2-acetic esters. beilstein-journals.org Another palladium-catalyzed domino reaction involving o-iodoanilines and terminal alkynes under a carbon monoxide atmosphere can also generate C-2 functionalized indoles. While many rhodium-catalyzed carbonylations favor the C-3 position, nih.gov careful selection of the catalyst and directing group can steer the reaction toward C-2.

The use of carbon dioxide (CO₂) as an abundant, non-toxic C1 building block is highly attractive. acs.org Catalytic methods for the carboxylation of arylalkenes with CO₂ to generate α-aryl carboxylic acids have been developed, representing a potential pathway to precursors for C-2 carboxylated indoles. acs.org

While the most straightforward synthesis of this compound would begin with a pre-methylated aniline or benzaldehyde, methods for the late-stage methylation of the indole benzene ring are of great synthetic interest. The C-H bonds on the benzenoid ring (C-4 to C-7) are significantly less reactive than those on the pyrrole ring, making regioselective functionalization a considerable challenge. chim.itrsc.org

Modern transition-metal catalysis has provided solutions through C-H activation. These reactions rely on directing groups to deliver the catalyst to a specific C-H bond, overcoming the inherent reactivity preferences of the indole nucleus.

C-7 Functionalization: The selective functionalization of the C-7 position is particularly difficult. nih.gov Successful strategies often involve the initial reduction of the indole to an indoline (B122111). The C-7 position of the indoline can then be functionalized using a directing group, followed by re-aromatization to the indole. nih.gov Direct C-7 arylation and acylation have also been achieved on N-protected indoles using palladium catalysis. nih.gov

C-6 Functionalization: The C-6 position can be targeted using specifically designed catalytic systems. A ruthenium-catalyzed C-H alkylation at C-6 has been reported for indole derivatives bearing an N-pyrimidinyl directing group and an ancillary ester group at C-3. acs.org The proposed mechanism involves a C-2 cyclometalation followed by a remote σ-activation of the C-6 C-H bond. acs.org Similarly, copper-catalyzed C-6 arylation has been achieved using an N–P(O)tBu₂ directing group. acs.org

Table 3: Directing Groups for Site-Selective C-H Functionalization of the Indole Benzene Ring

| Position | Directing Group (on N1) | Catalyst System | Reaction Type | Reference |

| C-6 | Pyrimidinyl (with C3-ester) | Ruthenium (Ru) | Alkylation | acs.org |

| C-6 | Di-tert-butylphosphinoyl | Copper (Cu) | Arylation | acs.org |

| C-7 | Pivaloyl | Palladium (Pd) | Arylation | nih.gov |

| C-7 | (Indoline approach) | Palladium (Pd) | Acylation | nih.govacs.org |

| C-4 | N-TfNH- (on tryptophan) | Palladium (Pd) | Olefination | nih.gov |

Modern Catalytic Systems and Reaction Conditions Optimization

The field of indole synthesis has been revolutionized by the development of modern catalytic systems that enable reactions with high efficiency, selectivity, and atom economy.

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized substrates. chim.itbohrium.com This approach is particularly powerful for the synthesis of complex indole derivatives.

The strategy offers a more sustainable and efficient alternative to classical cross-coupling reactions. bohrium.com A wide range of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), and copper (Cu), have been employed to catalyze the functionalization of every position on the indole ring. thieme-connect.comrsc.orgbohrium.com

Mechanism: The general mechanism for many of these transformations involves a directing group on the indole nitrogen coordinating to the metal center. The metal is thus brought into proximity of the target C-H bond, facilitating its cleavage through processes like concerted metalation-deprotonation or oxidative addition. The resulting metallacyclic intermediate can then react with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst.

Regioselectivity: By carefully choosing the directing group, catalyst, ligands, and reaction conditions, chemists can achieve remarkable control over which C-H bond is activated. chim.it This allows for the previously difficult selective functionalization of the less reactive C-4, C-5, C-6, and C-7 positions on the indole's carbocyclic ring. rsc.org These methodologies represent a paradigm shift in the synthesis of highly tailored indole scaffolds like this compound. thieme-connect.com

Compound Index

Role of Lewis and Brønsted Acid Catalysis in Cyclization

Acid catalysis plays a pivotal role in the cyclization step of many indole syntheses, most notably the Fischer indole synthesis. This classic reaction involves the acid-catalyzed rearrangement of a phenylhydrazone to form the indole ring. wikipedia.orgbyjus.com Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be employed to facilitate this transformation. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the phenylhydrazone, which then isomerizes to an enamine tautomer. A subsequent orgsyn.orgorgsyn.org-sigmatropic rearrangement, a key step often facilitated by the acid catalyst, leads to a diimine intermediate. This intermediate then undergoes cyclization and aromatization with the elimination of ammonia to furnish the indole core. wikipedia.orgbyjus.com For the synthesis of this compound, the corresponding (2,3-dimethylphenyl)hydrazine (B3157000) would be reacted with ethyl pyruvate.

In some variations, Lewis acids like zinc chloride have been historically significant and continue to be effective catalysts for the Fischer indole synthesis. orgsyn.orgresearchgate.net The acid catalyst is often required in stoichiometric amounts because the ammonia byproduct can neutralize it. researchgate.net

Furthermore, cooperative catalysis involving both Lewis and Brønsted acids has been explored for enantioselective cyclization reactions in indole chemistry. For instance, the combination of a Lewis acid like ZnCl₂ and a chiral Brønsted acid can cooperatively promote cyclization and control stereochemistry, which could be a promising strategy for synthesizing chiral derivatives of the target molecule. rsc.org

Base-Catalyzed Methods for Indole Formation

Base-catalyzed methods also offer effective routes to the indole nucleus. The Madelung synthesis, for example, involves the high-temperature, base-catalyzed cyclization of an N-phenylamide. orgsyn.org More contemporary base-promoted methodologies have been developed that proceed under milder conditions.

For instance, a tandem Madelung-type synthesis can be achieved using a combination of a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and an additive like cesium fluoride (B91410) (CsF) to generate N-methyl-2-arylindoles. Successful alkylation of the nitrogen on ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972). mdpi.com In some cases, the choice of base and solvent system is crucial; for example, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification rather than the desired alkylation. mdpi.com

Recent advancements have shown that a base-promoted tandem reaction of 2-alkynylanilines with nitroarenes can construct fused indole and isoquinoline (B145761) heterocycles in a one-pot process without the need for transition metals. organic-chemistry.org This highlights the potential of base-promoted strategies in complex indole synthesis.

| Method | Base/Catalyst | Key Features |

| Madelung Synthesis | Strong bases (e.g., NaNH₂, BuLi) | High temperatures required; intramolecular cyclization of N-acyl-o-toluidines. |

| Tandem Madelung | LiN(SiMe₃)₂ / CsF | Efficient for N-methyl-2-arylindoles. |

| N-Alkylation | aq. KOH in acetone | Successful for ethyl indol-2-carboxylate. mdpi.com |

| Base-Promoted Tandem Reaction | KN(SiMe₃)₂ | One-pot synthesis of fused indole systems. organic-chemistry.org |

Transition Metal Catalysis (e.g., Copper, Palladium) in Indole Synthesis

Transition metal catalysis has revolutionized indole synthesis, offering high efficiency, functional group tolerance, and milder reaction conditions. Copper and palladium are among the most extensively used metals for this purpose.

Copper Catalysis: Copper-catalyzed methods are attractive due to the low cost and toxicity of copper. They are particularly effective in C-N and C-C bond-forming reactions. One notable approach is the copper-catalyzed intramolecular aryl amination of an imine formed from an α-(o-haloaryl)ketone and a primary amine. This tandem reaction allows for the synthesis of N-substituted indoles in high yields.

A modular assembly of highly-functionalized indoles can be achieved through tandem copper-catalyzed Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling. This method demonstrates good functional group tolerance.

Palladium Catalysis: Palladium catalysts are highly versatile for indole synthesis through various cross-coupling and C-H activation strategies. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This method is known for its versatility in producing a wide range of substituted indoles. wikipedia.org

Another powerful palladium-catalyzed approach is the reductive cyclization of β-nitrostyrenes. The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ.

Palladium-catalyzed intramolecular oxidative coupling of enamines, formed from anilines and β-keto esters, provides an efficient route to functionalized indoles. This reaction can be optimized using microwave irradiation.

| Catalyst System | Reaction Type | Key Features |

| Copper(I) iodide | Tandem Ullmann-type C-N formation and cross-dehydrogenative coupling | Modular assembly of highly-functionalized indoles. |

| Palladium(II) acetate (B1210297) | Larock indole synthesis | Heteroannulation of o-iodoanilines and alkynes; versatile for substituted indoles. wikipedia.orgub.edu |

| Palladium(II) acetate / BINAP | Buchwald modification of Fischer indole synthesis | In situ formation of N-arylhydrazones from aryl bromides. |

| Palladium(II) acetate / Copper(II) acetate | Intramolecular oxidative coupling of enamines | Efficient for functionalized indoles, can be enhanced by microwave irradiation. |

One-Pot Synthetic Routes and Multi-Component Reactions

One-pot syntheses and multi-component reactions (MCRs) are highly desirable in modern organic synthesis as they offer increased efficiency, reduced waste, and operational simplicity. Several such strategies have been developed for the synthesis of indoles.

An example is a four-component reaction involving an aniline, an aldehyde or ketone, an isocyanide, and indole-2-carboxylic acid, followed by a palladium-catalyzed dual C(sp²)-H functionalization to produce complex indolo[3,2-c]quinolinones. rug.nl This demonstrates the power of combining MCRs with subsequent catalytic cyclizations. The scalability of such methods has been demonstrated, making them practical for larger-scale synthesis. rug.nl

The Fischer indole synthesis can also be performed in a one-pot manner, where the intermediate arylhydrazone is not isolated. byjus.com Furthermore, microwave-assisted one-pot sequences, such as the Heck isomerization-Fischer indolization (HIFI), have been developed for the synthesis of 3-arylmethylindoles. organic-chemistry.org

A one-pot synthesis of novel multisubstituted 1-alkoxyindoles has also been reported, showcasing the versatility of this approach. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to indole synthesis aims to reduce the environmental impact by using safer solvents, reducing energy consumption, and improving atom economy.

Ionic liquids (ILs) have emerged as promising green solvents due to their low vapor pressure, thermal stability, and recyclability. An improved procedure for the synthesis of indole-2-carboxylic acid esters has been developed using the ionic liquid 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) under microwave irradiation. researchgate.netscielo.br This method offers high product yields, short reaction times, and mild conditions. researchgate.netscielo.br The use of ILs can facilitate product separation and catalyst recycling.

Water is another environmentally benign solvent that is being explored for indole synthesis, although its application can be challenging due to the poor water solubility of many organic substrates.

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green technology. Microwave heating can dramatically reduce reaction times, increase product yields, and sometimes enhance selectivity compared to conventional heating. nih.gov

The synthesis of indole-2-carboxylic acid esters via the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate is significantly accelerated under microwave irradiation in an ionic liquid. researchgate.netscielo.br Similarly, the palladium-catalyzed intramolecular oxidative coupling of enamines to form indoles can be efficiently carried out under microwave irradiation. mdpi.com

Solvent-free, or solid-state, reactions represent another important green chemistry approach. A microwave-assisted, solvent-free Bischler indole synthesis has been reported, where anilines and phenacyl bromides are reacted in the presence of a base. organic-chemistry.org This method avoids the use of organic solvents and toxic metal catalysts, offering a cleaner route to 2-arylindoles. organic-chemistry.org

| Green Chemistry Approach | Methodology | Advantages |

| Ionic Liquids | Synthesis in [bmim]OH under microwave irradiation | High yields, short reaction times, mild conditions, potential for recycling. researchgate.netscielo.br |

| Microwave-Assisted Synthesis | Pd-catalyzed cyclization of enamines | Reduced reaction times, high yields, high regioselectivity. mdpi.com |

| Solvent-Free Synthesis | Microwave-assisted Bischler indole synthesis | Environmentally friendly, avoids organic solvents and toxic catalysts. organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies for Ethyl 6,7 Dimethyl 1h Indole 2 Carboxylate

Transformations Involving the Indole (B1671886) Nitrogen (N-H) Functionality

The nitrogen atom of the indole ring is a site of significant chemical activity. Its ability to be alkylated or acylated allows for profound modifications of the molecule's electronic properties and subsequent reactivity.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the indole nitrogen is acidic and can be removed by a base, rendering the nitrogen nucleophilic and susceptible to reaction with electrophiles.

N-Alkylation: This process involves the substitution of the N-H proton with an alkyl group. For the parent compound, ethyl indole-2-carboxylate (B1230498), successful N-alkylation has been achieved using an alkylating agent in the presence of a base. mdpi.com A common method involves using potassium hydroxide (B78521) (KOH) in a solvent like acetone (B3395972). mdpi.com For instance, reacting ethyl indole-2-carboxylate with alkyl halides such as allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone affords the corresponding N-alkylated products in high yields. mdpi.com Another set of conditions for N-alkylation involves using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). clockss.org The choice of base and solvent system is crucial, as it can influence the outcome of the reaction, sometimes leading to competition between N-alkylation and reaction at other sites. clockss.org

N-Acylation: This reaction introduces an acyl group to the indole nitrogen. It typically requires reacting the indole with an acylating agent like an acid chloride or anhydride (B1165640). For example, N-acylation can be performed using acetic anhydride. clockss.org This modification significantly alters the electronic character of the indole ring.

The table below summarizes typical conditions for these transformations based on studies of similar indole esters.

| Transformation | Reagent(s) | Base | Solvent | Product Type |

| N-Alkylation | Allyl bromide | aq. KOH | Acetone | N-allyl indole |

| N-Alkylation | Benzyl bromide | aq. KOH | Acetone | N-benzyl indole |

| N-Acylation | Acetic Anhydride | - | Acetic Anhydride | N-acetyl indole |

Influence of N-Substitution on Electronic Properties and Reactivity

N-Alkylation: The introduction of an electron-donating alkyl group at the N-1 position increases the electron density of the heterocyclic ring. This enhancement of electron density makes the indole system, particularly the C-3 position, more nucleophilic and thus more reactive towards electrophilic substitution.

N-Acylation: In contrast, the attachment of an electron-withdrawing acyl group to the indole nitrogen decreases the electron density of the ring. This deactivation makes the indole less reactive towards electrophiles. This effect is particularly important in controlling the regioselectivity of subsequent reactions.

Research on various N-substituted indole derivatives has shown that modifications at the nitrogen position can significantly influence the molecule's biological and photophysical properties. For example, substitution at the N-1 position in indole-2- and 3-carboxamide derivatives has been shown to cause significant differences in antioxidant activity.

Reactions at the Ethyl Carboxylate Ester Group

The ethyl carboxylate group at the C-2 position is another key site for derivatization, offering pathways to carboxylic acids, other esters, alcohols, and aldehydes.

Ester Hydrolysis to Carboxylic Acids

The ethyl ester of 6,7-dimethyl-1H-indole-2-carboxylate can be readily converted to its corresponding carboxylic acid, 6,7-dimethyl-1H-indole-2-carboxylic acid, through hydrolysis. This reaction is typically carried out under basic conditions, a process known as saponification. A standard procedure involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), in a solvent like ethanol. youtube.comadichemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. Following the reaction, acidification of the mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. Alternatively, using an excess of aqueous potassium hydroxide during N-alkylation can lead to the simultaneous hydrolysis of the ester, directly yielding the N-alkylated carboxylic acid. mdpi.com

| Starting Material | Reagent(s) | Solvent | Product |

| Ethyl 6,7-dimethyl-1H-indole-2-carboxylate | Sodium Hydroxide (NaOH) | Ethanol/Water | 6,7-dimethyl-1H-indole-2-carboxylic acid |

| Ethyl 1-allyl-1H-indole-2-carboxylate | aq. Potassium Hydroxide (KOH) | Acetone/Water | 1-allyl-1H-indole-2-carboxylic acid |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is often catalyzed by an acid or a base. In the context of ethyl indole-2-carboxylates, transesterification can sometimes occur as an unintended side reaction. For example, when attempting N-alkylation of ethyl indole-2-carboxylate using sodium methoxide (B1231860) (NaOMe) as a base in methanol (B129727) as the solvent, transesterification was observed to be the dominant reaction, yielding methyl 1H-indole-2-carboxylate instead of the N-alkylated product. mdpi.com This highlights the importance of selecting appropriate base and solvent combinations to achieve the desired chemical transformation.

Reduction of the Ester to Alcohol or Aldehyde

The ethyl carboxylate group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: Strong reducing agents are required to reduce an ester to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for this transformation. masterorganicchemistry.com The reduction of ethyl indole-2-carboxylate with LiAlH4 in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields (1H-indol-2-yl)methanol. orgsyn.orglibretexts.org The reaction involves the delivery of hydride ions to the carbonyl carbon, ultimately converting the ester to a primary alcohol after an acidic workup.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive, sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose. adichemistry.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. youtube.commasterorganicchemistry.com Using one equivalent of DIBAL-H allows for the formation of a stable tetrahedral intermediate that, upon aqueous workup, collapses to the desired aldehyde, indole-2-carbaldehyde. youtube.comorganic-chemistry.org

The table below outlines the reagents for these reduction reactions.

| Desired Product | Reagent | Typical Solvent |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Dichloromethane (B109758) |

Electrophilic Aromatic Substitution (EAS) on the Indole Ring System

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The reaction mechanism typically involves the attack of the aromatic ring, acting as a nucleophile, on an electrophile in a rate-determining step to form a positively charged intermediate known as a sigma complex. masterorganicchemistry.com The reactivity and orientation of substitution are significantly influenced by the substituents present on the indole core. youtube.compressbooks.publibretexts.org

Regioselectivity of EAS Reactions and Influence of Substituents

The regioselectivity of EAS on the indole nucleus is a complex interplay between the inherent reactivity of the ring positions and the electronic effects of its substituents. The pyrrole (B145914) ring of indole is significantly more reactive than the benzene (B151609) ring. Due to the lone pair of electrons on the nitrogen atom, the C3 position possesses the highest electron density, making it the most common site for electrophilic attack. nih.govorgsyn.org

In the case of this compound, the regiochemical outcome of EAS is governed by three key structural features:

The Indole Nitrogen: The nitrogen atom strongly activates the pyrrole ring, primarily directing electrophiles to the C3 position.

The Ethyl-2-Carboxylate Group: This electron-withdrawing group (EWG) deactivates the ring towards electrophilic attack through its -I (inductive) and -M (mesomeric) effects. nih.gov Generally, deactivating groups direct incoming electrophiles to the meta position. libretexts.org For the C2-carboxylate, this would correspond to the C4 and C6 positions. However, the powerful activating effect of the indole nitrogen typically overrides the deactivating nature of the ester at C2, and substitution often still occurs at C3. orgsyn.org

The 6,7-Dimethyl Groups: The methyl groups at the C6 and C7 positions are electron-donating groups (EDGs). They activate the benzene portion of the indole ring via inductive effects and hyperconjugation, making it more nucleophilic. youtube.com These groups direct electrophilic substitution to their ortho and para positions. The C7-methyl group directs to the C6 (substituted) and C5 positions. The C6-methyl group directs to the C7 (substituted) and C5 positions.

The cumulative effect of these substituents suggests that while the C3 position remains a likely site for substitution, the C4 and C5 positions on the benzene ring are also significantly activated and represent viable targets for electrophiles. The C5 position, in particular, is activated by both methyl groups.

Table 1: Influence of Substituents on EAS Regioselectivity for this compound

| Substituent | Type | Activating/Deactivating | Directing Influence |

| Indole N-H | Electron-Donating (Resonance) | Strongly Activating | C3 |

| C2-COOEt | Electron-Withdrawing | Deactivating | C4, C6 |

| C6-CH₃ | Electron-Donating (Inductive/Hyperconjugation) | Activating | C5, C7 |

| C7-CH₃ | Electron-Donating (Inductive/Hyperconjugation) | Activating | C5, C6 |

Nitration and Halogenation Studies

The introduction of nitro and halo groups onto the indole scaffold is a critical step for further synthetic modifications.

Nitration: The nitration of indoles can be complex, often requiring carefully controlled conditions to avoid oxidation and the formation of multiple products. umn.eduumn.edu For simple ethyl indole-2-carboxylate, nitration has been shown to yield the 4-nitro, 5-nitro, and other bz-nitro derivatives depending on the specific reagents and conditions used. umn.eduresearchgate.net In one study, nitration of ethyl indole-2-carboxylate led to the formation of ethyl 4-nitroindole-2-carboxylate. umn.edu For this compound, the activating C6 and C7 methyl groups would further influence the reaction. Based on the directing effects, nitration would be anticipated to occur at the C3, C4, or C5 positions. Studies on the nitration of similarly substituted dimethyl 1-benzylindole-2,3-dicarboxylates have shown the formation of a mixture of 4-, 5-, 6-, and 7-nitroindole (B1294693) derivatives, underscoring the challenge in achieving high regioselectivity. researchgate.net

Halogenation: Halogenation provides a key entry point for subsequent cross-coupling reactions. Research on related indole esters has demonstrated that halogenation can be directed to specific positions. For example, the iodination of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate with iodine monochloride in acetic acid resulted in selective substitution at the C7 position. mdpi.com For this compound, the most probable sites for halogenation on the benzene ring are the electronically activated C4 and C5 positions, in addition to the inherently reactive C3 position.

Table 2: Potential Products from Electrophilic Nitration/Halogenation

| Reaction | Reagents (Example) | Potential Regioisomers |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro, 4-Nitro, 5-Nitro |

| Bromination | NBS, CCl₄ | 3-Bromo, 4-Bromo, 5-Bromo |

| Iodination | I₂, HIO₃ | 3-Iodo, 4-Iodo, 5-Iodo |

Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org

For indoles, the Vilsmeier-Haack reaction is highly regioselective, with formylation occurring almost exclusively at the C3 position. organic-chemistry.org This high selectivity is due to the superior nucleophilicity of the C3 carbon. Even with the presence of a deactivating ester group at C2, the strong directing influence of the indole nitrogen ensures that the Vilsmeier reagent attacks the C3 position. Therefore, the Vilsmeier-Haack formylation of this compound is expected to produce ethyl 3-formyl-6,7-dimethyl-1H-indole-2-carboxylate as the major product. This is consistent with studies on other indole-2-carboxylates where C3 functionalization is the predominant outcome. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Indole Positions

While EAS is powerful, its application is often limited to the most electronically activated positions (C3, C5). To achieve functionalization at other, less reactive C-H bonds (e.g., C4), modern metal-catalyzed cross-coupling reactions are employed.

Suzuki-Miyaura and other Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate in the presence of a palladium catalyst. nih.govarkat-usa.org This method is valued for its mild conditions and high functional group tolerance. arkat-usa.org

To apply the Suzuki-Miyaura reaction for the arylation of this compound, a two-step sequence is typically required:

Regioselective Halogenation: First, a halogen atom (typically bromine or iodine) must be installed at the desired position on the indole ring (e.g., C4 or C5) via an electrophilic halogenation reaction as described in section 3.3.2.

Suzuki-Miyaura Coupling: The resulting halo-indole derivative is then reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the arylated product.

Research has demonstrated the viability of this approach on the indole's benzene ring. For instance, 5,7-dibromoindoles have been successfully used in double Suzuki-Miyaura couplings to synthesize 5,7-diarylindoles. rsc.org This confirms that if this compound were to be selectively halogenated at the C4 or C5 position, a subsequent Suzuki-Miyaura coupling would be a highly effective strategy for introducing aryl substituents at these locations.

Table 3: Hypothetical Suzuki-Miyaura Arylation at the C4 Position

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1. Bromination | This compound | NBS | AIBN, CCl₄, Δ | Ethyl 4-bromo-6,7-dimethyl-1H-indole-2-carboxylate |

| 2. Coupling | Ethyl 4-bromo-6,7-dimethyl-1H-indole-2-carboxylate | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Δ | Ethyl 4-phenyl-6,7-dimethyl-1H-indole-2-carboxylate |

C-H Functionalization for Directed Reactivity

Direct C-H functionalization represents a more atom-economical approach, as it bypasses the need for pre-functionalization (i.e., halogenation) of the substrate. nih.gov These reactions utilize a transition metal catalyst (e.g., palladium, rhodium, ruthenium) that is guided to a specific C-H bond by a directing group (DG) present on the molecule. acs.orgnih.gov

For the indole skeleton, various directing groups can be employed to achieve regioselective C-H activation at positions that are not readily accessible through classical electrophilic substitution. nih.gov

N-Directing Groups: Groups attached to the indole nitrogen are commonly used. For example, a pivaloyl group can direct palladium-catalyzed C-H arylation to the C4 position. nih.gov

C3-Directing Groups: A substituent at the C3 position, such as an aldehyde, can serve as a directing group for functionalization at the C4 position using a ruthenium catalyst. acs.orgmdpi.com

C6-Directing Groups: A carboxylic acid group at the C6 position has been shown to direct ruthenium-catalyzed arylation to both the C5 and C7 positions. nih.gov

In the context of this compound, direct C-H functionalization would likely require the temporary installation of a directing group, often on the indole nitrogen, to achieve high regioselectivity for the C4 or C5 positions. The inherent ester at C2 is not typically an effective directing group for these transformations on the indole ring itself. The strategic use of a removable directing group would allow for the precise installation of an aryl or other functional group, followed by its cleavage to restore the N-H indole.

Table 4: Examples of Directed C-H Functionalization Strategies on the Indole Ring

| Directing Group (DG) Position | Directing Group | Target Position | Metal Catalyst (Example) |

| N1 | Pivaloyl (Piv) | C4 | Pd(OAc)₂ |

| N1 | Triazene | C7 | [RhCp*Cl₂]₂ |

| C3 | Aldehyde (-CHO) | C4 | [RuCl₂(p-cymene)]₂ |

| C6 | Carboxylic Acid (-COOH) | C5, C7 | Ru(tBuCN)₆₂ |

Synthesis of Structurally Related Analogs and Complex Derivatives

The scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules through various derivatization strategies. The inherent reactivity of the indole nucleus, particularly at the C-3 position, and the functional handles provided by the ester and N-H groups, allow for extensive chemical modifications. These modifications are often pursued to explore structure-activity relationships (SAR) and to develop analogs with enhanced biological potency or specific physicochemical properties.

Modification at C-3 for Enhanced Activity or Specific Properties

The C-3 position of the indole ring in this compound is electron-rich, making it the most nucleophilic carbon and highly susceptible to electrophilic substitution. orgsyn.org This reactivity is a cornerstone for introducing a wide array of substituents to modulate the biological profile of the parent molecule.

One of the most common and effective methods for functionalizing the C-3 position is the Friedel-Crafts acylation. acs.org This reaction typically involves treating the indole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.org The electron-donating nature of the 6- and 7-methyl groups on the benzene portion of the indole ring further activates the nucleus towards this type of substitution. For instance, acylation of a similar ethyl 5-chloroindole-2-carboxylate scaffold has been successfully achieved with various acyl chlorides, leading to the corresponding 3-acyl derivatives. acs.org

The resulting C-3 acyl group is a versatile intermediate. It can be reduced to the corresponding alkyl group, thereby introducing alkyl chains of varying lengths at this position. A common method for this reduction is the use of triethylsilane in trifluoroacetic acid, which effectively reduces the ketone without affecting the ester or the aromatic rings. acs.org This two-step acylation-reduction sequence provides access to a library of C-3 alkylated indole-2-carboxylates.

Beyond acylation, other electrophilic substitution reactions can be employed. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group at the C-3 position. nih.gov This aldehyde can then serve as a handle for further transformations, such as condensation reactions to form α,β-unsaturated acid derivatives or conversion into other functional groups. nih.gov These modifications are crucial in drug discovery, where the introduction of specific side chains at the C-3 position has been shown to be critical for modulating the allosteric parameters and binding affinity of indole-2-carboxamides for targets like the cannabinoid receptor 1 (CB1). acs.org

| Reaction Type | Reagents and Conditions | C-3 Substituent Introduced | Potential Subsequent Transformation | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride (e.g., propanoyl chloride), AlCl₃, 1,2-dichloroethane, reflux | Acyl (e.g., -C(O)CH₂CH₃) | Reduction to alkyl group | acs.org |

| Reduction of Acyl Group | Triethylsilane ((Et)₃SiH), Trifluoroacetic acid (CF₃COOH), 0 °C to rt | Alkyl (e.g., -CH₂CH₂CH₃) | - | acs.org |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Formyl (-CHO) | Condensation, oxidation, or reduction | nih.gov |

| Doebner-Knoevenagel Condensation | Malonic acid, pyridine, piperidine | α,β-Unsaturated acid (-CH=CHCOOH) | Esterification | nih.gov |

Exploration of Oxazino[4,3-a]indole Systems and other Fused Heterocycles

Fusing additional heterocyclic rings to the indole core of this compound leads to the formation of complex polycyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.gov The oxazino[4,3-a]indole skeleton, in particular, is found in various biologically active compounds. researchgate.netnih.gov

The synthesis of 3,4-dihydro-1H- nih.govoxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates is a well-established strategy. nih.govresearchgate.net A common approach involves a two-step sequence starting with the N-alkylation of the indole nitrogen, followed by an intramolecular cyclization. For example, reacting an ethyl 1H-indole-2-carboxylate with an activated glycerol (B35011) carbonate, such as tosyl or mesyl glycerol carbonate, introduces a functionalized alkyl chain at the N-1 position. nih.gov Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the fused oxazino ring system. nih.gov The resulting 3,4-dihydro-1H- nih.govoxazino[4,3-a]indole structure can be further functionalized at various positions to create a diverse library of compounds. nih.gov

More modern and catalytic approaches have also been developed. A gold(I)-catalyzed intramolecular hydrocarboxylation of indole-2-carboxylic acids bearing an N-tethered allenyl group provides direct access to 3,4-dihydro-1H- nih.govoxazino[4,3-a]indol-1-ones. unibo.it This method is notable for its mild reaction conditions and tolerance of various functional groups. unibo.it

Beyond oxazinoindoles, other fused systems can be constructed. Intramolecular cyclization of aryl radicals generated at the C-7 position of ethyl indole-2-carboxylates bearing N-allyl or N-propargyl groups has been used to synthesize pyrrolo[3,2,1-ij]quinoline derivatives. mdpi.comnih.gov This strategy highlights the potential for radical-mediated reactions to forge new ring systems fused to the indole core, providing entry into novel classes of complex heterocyclic structures. nih.gov

| Target Fused System | General Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 3,4-dihydro-1H- nih.govoxazino[4,3-a]indole | N-alkylation followed by intramolecular cyclization | Activated glycerol carbonate (e.g., TGC, MGC), base | nih.gov |

| 3,4-dihydro-1H- nih.govoxazino[4,3-a]indol-1-one | Intramolecular hydrocarboxylation of N-allenyl precursor | [Au(I)] catalyst (e.g., 3,5-(CF₃)₂–C₆H₃–ImPyAuSbF₆) | unibo.it |

| Pyrrolo[3,2,1-ij]quinoline | Intramolecular aryl radical cyclization | Radical initiator (e.g., from an aryl halide precursor) | mdpi.comnih.gov |

Advanced Spectroscopic and Structural Elucidation of Ethyl 6,7 Dimethyl 1h Indole 2 Carboxylate and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are fundamental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of ethyl 6,7-dimethyl-1H-indole-2-carboxylate and confirming its molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this molecule, COSY spectra would reveal correlations between the aromatic protons on the indole (B1671886) ring, such as between H-4 and H-5, and between the methylene (B1212753) and methyl protons of the ethyl ester group. sdsu.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Coherence (HMQC), this technique correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It allows for the definitive assignment of which proton is attached to which carbon. For instance, it would show a cross-peak between the C-3 proton and the C-3 carbon, and between the protons of the two methyl groups at positions 6 and 7 and their respective carbon atoms. sdsu.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. youtube.com This is vital for piecing together the molecular skeleton. Key HMBC correlations would be observed from the N-H proton to carbons C-2, C-3, and C-7a, and from the aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern of the indole ring. researchgate.netresearchgate.net

For a planar aromatic system like the indole ring, traditional stereochemistry (e.g., R/S configurations) is not applicable. However, these 2D NMR techniques are essential for determining the compound's constitution and the relative positions of the substituents on the aromatic framework. iitg.ac.in

Interactive Data Table: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

| Position | Atom Type | Predicted δ (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | N-H | 8.8 - 9.0 | - | C2, C3, C7a |

| 3 | C-H | 7.0 - 7.2 | - | C2, C3a, C4 |

| 4 | C-H | 7.3 - 7.5 | H5 | C3, C5, C6, C7a |

| 5 | C-H | 6.9 - 7.1 | H4 | C4, C6, C7 |

| 6 | C-CH₃ | 2.3 - 2.5 | - | C5, C6, C7 |

| 7 | C-CH₃ | 2.3 - 2.5 | - | C5, C6, C7, C7a |

| O-CH₂-CH₃ | -CH₂- | 4.3 - 4.5 | -CH₃ | C=O, -CH₃ |

| O-CH₂-CH₃ | -CH₃ | 1.3 - 1.5 | -CH₂- | C=O, -CH₂- |

| 2 | C=O | 161 - 163 | - | - |

| 6-CH₃ | -CH₃ | 19 - 21 | - | C5, C6, C7 |

| 7-CH₃ | -CH₃ | 15 - 17 | - | C5, C6, C7, C7a |

Note: Chemical shifts (δ) are predicted based on data for analogous indole-2-carboxylate (B1230498) derivatives. mdpi.commdpi.comrsc.org Actual values may vary.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing insights into properties that are averaged out in solution. irispublishers.com It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net

Different polymorphs of a compound will have distinct arrangements of molecules in the crystal lattice. nih.gov These differences in molecular packing and intermolecular interactions (like hydrogen bonding) lead to variations in the local electronic environments of the nuclei. researchgate.net Consequently, solid-state ¹³C NMR spectra, often acquired using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, will show different chemical shifts for the same carbon atom in different polymorphic forms. irispublishers.comnih.gov The number of signals observed for a particular carbon can also indicate the number of non-equivalent molecules in the crystallographic unit cell. nih.gov

For this compound, ssNMR could be used to:

Identify and differentiate polymorphs: Each crystalline form would produce a unique ¹³C ssNMR spectrum. nih.gov

Analyze intermolecular interactions: The chemical shifts of atoms involved in hydrogen bonding, such as the carbonyl carbon (C=O) and the indole ring carbons near the N-H group, are particularly sensitive to the strength and geometry of these interactions in the solid state. nih.gov

Provide structural information: ssNMR data can complement X-ray diffraction (XRD) data to refine crystal structures, especially for characterizing disorder or when single crystals suitable for XRD cannot be obtained. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are highly sensitive to functional groups and intermolecular forces, making them excellent for conformational analysis. nih.gov

Conformational Analysis and Intermolecular Interactions

In the solid state and in solution, the conformation of this compound is significantly influenced by intermolecular hydrogen bonding. The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor.

Crystal structure analysis of the parent compound, ethyl 1H-indole-2-carboxylate, shows that molecules form hydrogen-bonded dimers. nih.gov This interaction involves the indole N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net

This hydrogen bonding is readily observed in FT-IR spectra:

The N-H stretching vibration (νN-H) for a "free" non-hydrogen-bonded indole N-H typically appears as a sharp band around 3450-3500 cm⁻¹. researchgate.netnih.gov

When involved in a hydrogen bond, this band broadens and shifts to a lower frequency (redshift), often to the 3300-3400 cm⁻¹ region, with the magnitude of the shift indicating the strength of the interaction. researchgate.netnih.gov

Similarly, the C=O stretching vibration (νC=O) is also affected. Hydrogen bonding to the carbonyl oxygen typically causes a slight redshift of the C=O band compared to its position in a non-polar solvent where such interactions are minimal. mdpi.com

Characteristic Vibrational Modes of the Indole and Carboxylate Moieties

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups. These vibrations serve as a fingerprint for the molecule's structure.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Typical Intensity |

| N-H Stretch | Indole N-H | 3300 - 3400 (H-bonded) | Medium, Broad |

| C-H Stretch (Aromatic) | Indole Ring | 3050 - 3150 | Medium to Weak |

| C-H Stretch (Aliphatic) | Ethyl & Methyl | 2850 - 3000 | Medium |

| C=O Stretch | Ethyl Ester | 1690 - 1720 | Strong |

| C=C Stretch | Indole Ring | 1580 - 1620 | Medium to Strong |

| C-N Stretch | Indole Ring | 1300 - 1350 | Medium |

| C-O Stretch | Ester | 1100 - 1250 | Strong |

| C-H Out-of-Plane Bend | Indole Ring | 740 - 850 | Strong |

Note: Wavenumber ranges are based on general values for indole and ester compounds. researchgate.netscialert.net The presence of dimethyl substitution would influence the C-H bending regions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent molecule and its fragments, allowing for the determination of the elemental composition. acs.org Analysis of the fragmentation patterns in the mass spectrum, often generated by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), reveals the molecule's structure. nih.gov

For this compound (C₁₃H₁₅NO₂), the calculated exact mass is 217.1103 Da. The fragmentation is expected to follow pathways characteristic of indole esters.

Key fragmentation pathways include:

Loss of the Ethoxy Radical: A primary fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement can lead to the loss of an ethylene molecule (C₂H₄, 28 Da) from the ethyl ester group, resulting in an ion corresponding to the carboxylic acid. scirp.org

Decarbonylation/Decarboxylation: Subsequent fragmentation of the acylium ion can involve the loss of carbon monoxide (CO, 28 Da). Alternatively, the carboxylic acid fragment can lose carbon dioxide (CO₂, 44 Da). scirp.org

Indole Ring Fragmentation: The indole nucleus itself is quite stable, but at higher energies, it can fragment through the loss of molecules like hydrogen cyanide (HCN, 27 Da). scirp.orgacs.org

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| m/z (Calculated) | Proposed Formula | Description of Fragment |

| 217.1103 | [C₁₃H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 189.0790 | [C₁₁H₁₁NO₂]⁺ | [M - C₂H₄]⁺ (Loss of ethylene) |

| 172.0813 | [C₁₁H₁₀NO]⁺ | [M - •OC₂H₅]⁺ (Loss of ethoxy radical) |

| 144.0657 | [C₁₀H₈N]⁺ | [M - •OC₂H₅ - CO]⁺ (Loss of ethoxy and CO) |

| 143.0891 | [C₁₀H₉N]⁺ | [M - C₂H₄ - CO₂]⁺ (Loss of ethylene and CO₂) |

| 130.0657 | [C₉H₈N]⁺ | Fragment from indole ring cleavage (e.g., loss of methyl) |

Note: The fragmentation pattern is predictive and based on known fragmentation of similar indole derivatives. nih.govscirp.orgnih.gov

X-ray Crystallography for Molecular Architecture and Crystal Packing

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state, revealing crucial details about bond lengths, angles, and intermolecular interactions that govern the crystal lattice.

For the parent compound, ethyl 1H-indole-2-carboxylate, single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The molecule is observed to be nearly planar, with a root-mean-square deviation of 0.028 Å for the non-hydrogen atoms. nih.gov This planarity is a common feature in related fused indole systems. beilstein-journals.org In the crystal, the molecules arrange themselves in a classic herringbone pattern, with the zigzag of the pattern running along the b-axis direction. nih.govresearchgate.net

In analogs such as ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the introduction of methyl groups influences the conformation. The dihedral angle between the plane of the indole ring and the ester group is 5.26 (6)°. nih.gov The crystal packing in this analog is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions. nih.gov

Crystal Data for Ethyl 1H-Indole-2-Carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ | nih.govresearchgate.net |

| Molecular Weight | 189.21 | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 5.5622 (7) | nih.gov |

| b (Å) | 18.891 (2) | nih.gov |

| c (Å) | 9.6524 (13) | nih.gov |

| β (°) | 104.454 (13) | nih.gov |

| Volume (ų) | 982.1 (2) | nih.gov |

| Z | 4 | nih.govresearchgate.net |

A defining feature of the crystal structure of ethyl 1H-indole-2-carboxylate is the formation of extensive hydrogen bonding networks. The indole N-H group acts as a hydrogen bond donor, while the keto oxygen atom of the carboxylate group on an adjacent molecule acts as an acceptor. nih.govresearchgate.net This interaction leads to the formation of hydrogen-bonded dimers, which create centrosymmetric R²₂(10) ring motifs. nih.govresearchgate.net These dimers are the fundamental building blocks of the supramolecular assembly in the crystal.

More complex indole derivatives can form elaborate supramolecular structures. For instance, certain bis(indole) molecules, which possess multiple hydrogen bond donor and acceptor sites, can self-assemble into double-helical conformations through intermolecular hydrogen bonding. nih.gov The structure of these assemblies can be reversibly altered upon interaction with ions like chloride, which transforms the double helix into an anion-coordinated polymeric structure, demonstrating a sophisticated form of supramolecular switching. nih.gov The formation of these ordered assemblies is a key area of research for developing functional materials. nih.gov

The solid-state conformation of indole-2-carboxylate derivatives is characterized by a high degree of planarity in the core indole structure. As observed with ethyl 1H-indole-2-carboxylate, the bicyclic indole ring system and the attached carboxylate group tend to lie in nearly the same plane. nih.gov This planarity is slightly distorted in substituted analogs. In ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the dihedral angle between the indole ring and the ester group is a modest 5.26 (6)°, indicating a small twist. nih.gov The five- and six-membered rings of the indole core itself maintain a high degree of planarity, with a very small dihedral angle of 1.67 (6)° between them in this dimethylated analog. nih.gov This inherent planarity in the tetracyclic skeletons of related indole systems is a recurring structural motif. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic properties of molecules. Indole and its derivatives are well-known for their distinct photophysical behaviors, which are highly sensitive to their molecular structure and environment. digitellinc.comrsc.org

The photophysical properties of various functionalized indole derivatives have been extensively studied. For example, novel benzophospholo[3,2-b]indole derivatives in dichloromethane (B109758) (CH₂Cl₂) show absorption maxima (λabs) in the range of 299–307 nm, with an additional broad absorption at approximately 355 nm. beilstein-journals.org These compounds exhibit fluorescence, with some analogs like phosphine (B1218219) oxide derivatives showing strong blue fluorescence with emission maxima (λem) around 450 nm and high quantum yields (Φ) up to 75%. beilstein-journals.org

Photophysical Data for Selected Benzophospholo[3,2-b]indole Analogs in CH₂Cl₂

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Phosphine Oxide 4 | 299, ~355 | 450 | 0.75 | beilstein-journals.org |

| Phosphine Sulfide 5 | 307, ~355 | 450 | 0.01 | beilstein-journals.org |

| Phosphonium Cation 7 | 302, ~355 | 450 | 0.67 | beilstein-journals.org |

| Boron Complex 9 | 304, ~355 | 450 | 0.75 | beilstein-journals.org |

The electronic spectrum of the indole chromophore is complex, famously featuring two low-energy electronic transitions, designated as ¹La and ¹Lb. nih.gov The relative energies of these two states are highly sensitive to substitution on the indole ring and the solvent environment, which complicates the interpretation of fluorescence emission spectra. nih.gov

Studies on substituted indoles have shown that methyl substitutions on the pyrrole (B145914) ring tend to affect the energies of the ¹La and ¹Lb transitions in a similar manner. nih.gov However, substitutions on the benzene (B151609) ring, particularly with electrophilic groups, can lift the degeneracy of these two states. nih.gov In some cases, such as with 5- and 6-hydroxyindole (B149900) in nonpolar solvents, the ¹La and ¹Lb transitions can be resolved in the absorption and excitation spectra. nih.gov The resulting emission spectrum is often a composite of contributions from both transitions, with the emission maximum and vibronic structure depending on which state is lower in energy. nih.gov This sensitivity of the electronic transitions to substitution is a key aspect of the chromophore behavior of indole derivatives.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a prominent feature of many indole derivatives. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. Donor-π-acceptor (D-π-A) indole derivatives, in particular, often exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. mdpi.com This is attributed to the molecule having a larger dipole moment in the excited state than in the ground state.

The solvatochromic properties of indole compounds are being explored for various applications. For example, the fluorescence emission of N-acetyl tryptophan amide (NATA), an indole derivative, is sensitive to the polarity of its environment. nih.gov This principle is used to probe the local environment of tryptophan residues in proteins, where a shift in emission can indicate whether the residue is buried in a hydrophobic core or exposed to the aqueous solvent. nih.gov Similarly, the solvent-dependent emission of synthetic indole derivatives is being investigated for use in chemical sensing and as fluorescent probes. mdpi.comacs.org The gradual bathochromic shift (red shift) of both absorption and emission wavelengths observed when changing solvents from nonpolar (like toluene) to polar (like methanol) is characteristic of this behavior. digitellinc.com

Computational and Theoretical Investigations of Ethyl 6,7 Dimethyl 1h Indole 2 Carboxylate

Computational chemistry offers a powerful lens to examine the intricacies of molecular structures and properties. For ethyl 6,7-dimethyl-1H-indole-2-carboxylate, theoretical studies provide a foundational understanding of its behavior at the atomic level, which is essential for predicting its chemical reactivity and physical characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular attributes of this compound.

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and polarizability. researchgate.net